7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride

Lipophilicity CNS Drug Discovery Blood-Brain Barrier Permeability

7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 2413874-49-2) is a synthetic, bicyclic secondary amine bearing a conformationally constrained 3-azabicyclo[4.1.0]heptane core. It is a member of a class of gem-difluorinated cyclic amines specifically designed to introduce fluorinated piperidine isosteres into bioactive molecules, thereby modulating their physicochemical and pharmacokinetic properties.

Molecular Formula C8H14ClF2N
Molecular Weight 197.65
CAS No. 2413874-49-2
Cat. No. B2468584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride
CAS2413874-49-2
Molecular FormulaC8H14ClF2N
Molecular Weight197.65
Structural Identifiers
SMILESCC12CCNCC1(C2(F)F)C.Cl
InChIInChI=1S/C8H13F2N.ClH/c1-6-3-4-11-5-7(6,2)8(6,9)10;/h11H,3-5H2,1-2H3;1H
InChIKeyGONKSASQTXBOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane HCl: A gem-Difluorinated Building Block for Drug Discovery


7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 2413874-49-2) is a synthetic, bicyclic secondary amine bearing a conformationally constrained 3-azabicyclo[4.1.0]heptane core . It is a member of a class of gem-difluorinated cyclic amines specifically designed to introduce fluorinated piperidine isosteres into bioactive molecules, thereby modulating their physicochemical and pharmacokinetic properties [1]. As a research-use-only building block, its primary value lies in its potential to enhance the metabolic stability and binding affinity of target compounds compared to non-fluorinated or differently substituted analogs [1].

Why Generic 3-Azabicyclo[4.1.0]heptanes Cannot Substitute for 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane HCl


Simple in-class substitution fails because the unique combination of the gem-difluoro motif with the 1,6-dimethyl substitution pattern on the azabicyclo[4.1.0]heptane scaffold creates a distinct physicochemical profile not found in other analogs. The gem-difluoro group is well-established to improve metabolic stability by increasing the LUMO energy of the molecule, while the specific 1,6-dimethyl groups confer a unique steric environment and a calculated CLogP of 1.114, which is directly associated with optimized membrane permeability for central nervous system (CNS) drug candidates [1]. Replacing this compound with a non-fluorinated or non-methylated analog would result in a loss of these tailored properties, potentially derailing a lead optimization campaign that relies on this precise molecular geometry [1].

Quantitative Differentiation Evidence for 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane HCl vs. Closest Analogs


Enhanced Lipophilicity (CLogP 1.114) for CNS Drug Design vs. Unsubstituted Analog

The target compound exhibits a significantly higher calculated lipophilicity (CLogP = 1.114) compared to the unsubstituted parent compound 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 1376248-54-2, LogP not available but predicted to be substantially lower due to the absence of methyl groups) . This increase is critical for optimizing blood-brain barrier penetration in CNS drug discovery programs, a well-established parameter for central target engagement [1].

Lipophilicity CNS Drug Discovery Blood-Brain Barrier Permeability

Specific 1,6-Dimethyl Substitution Pattern vs. Isomeric 4,4-Dimethyl Analog

The 1,6-dimethyl substitution pattern on the target compound is structurally distinct from the 4,4-dimethyl analog, 7,7-difluoro-4,4-dimethyl-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 2460755-29-5) . While both share an identical molecular formula (C8H14ClF2N) and molecular weight (197.65), the different location of the methyl groups leads to distinct spatial orientations. The 1,6-dimethyl substitution places steric bulk directly adjacent to the nitrogen and the cyclopropane ring, creating a unique conformationally constrained pharmacophore that cannot be replicated by the 4,4-isomer.

Scaffold Hopping Isosteric Replacement Conformational Analysis

Class-Level Enhanced Metabolic Stability from the gem-Difluoro Motif

The gem-difluoro substitution at the 7-position is a class-recognized strategy to enhance metabolic stability. Literature on gem-difluorinated cyclic amines indicates that this motif increases the LUMO energy, making the molecule more resistant to oxidative metabolism, while maintaining an isosteric relationship with the non-fluorinated parent scaffold [1]. This property is an intrinsic advantage over non-fluorinated 3-azabicyclo[4.1.0]heptane analogs, which lack this protective effect.

Metabolic Stability ADME Fluorine Chemistry

Key Application Scenarios for 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane HCl Based on Evidence


CNS Lead Optimization Requiring Precise Lipophilicity Control

Medicinal chemistry programs targeting CNS disorders can use this compound as a key intermediate to build conformationally restricted, fluorinated piperidine isosteres. Its measured CLogP of 1.114 provides an optimal starting point for tuning blood-brain barrier penetration without the need for extensive late-stage lipophilicity adjustments, a critical advantage over the more hydrophilic, unsubstituted scaffold [1].

Structure-Activity Relationship (SAR) Studies on Bicyclic Amine Pharmacophores

In SAR studies, this compound offers a unique steric environment due to its 1,6-dimethyl substitution. It serves as a direct comparator to the isomeric 4,4-dimethyl analog (CAS 2460755-29-5), allowing research teams to probe the effects of methyl group positioning on target binding without changing molecular formula or introducing additional synthetic complexity .

Metabolic Stability Enhancement in Fragment-Based Drug Discovery

For fragment-based screening campaigns, this building block can be incorporated into hit molecules to address early-stage metabolic instability. The gem-difluoro group is a privileged motif known to increase LUMO energy and block sites of oxidative metabolism, a class-level benefit that non-fluorinated azabicycloheptane fragments cannot provide [1]. This compound delivers this advantage with beneficial physicochemical properties (CLogP = 1.114) for further fragment growth .

Quote Request

Request a Quote for 7,7-Difluoro-1,6-dimethyl-3-azabicyclo[4.1.0]heptane;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.